molecular formula C13H19N B13322172 2-(3-Ethylphenyl)piperidine

2-(3-Ethylphenyl)piperidine

Cat. No.: B13322172
M. Wt: 189.30 g/mol
InChI Key: PQAMYIIYXKLYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethylphenyl)piperidine (CAS 1213884-95-7) is a chemical compound of significant interest in medicinal and organic chemistry research. With a molecular formula of C13H19N and a molecular weight of 189.30 g/mol, this piperidine derivative belongs to a class of heterocycles that are among the most important synthetic fragments for designing new drugs . The piperidine ring is a fundamental structural motif present in more than twenty classes of pharmaceuticals and various natural alkaloids . As a building block, this compound is valuable for the synthesis of more complex molecules. Its structure is closely related to other phenylpiperidine derivatives which have documented pharmacological activities, suggesting its potential as a key intermediate in exploring new biologically active compounds . Researchers utilize this compound in the development of novel therapeutic agents, and it can serve as a substrate in modern organic synthesis methods, including hydrogenation and cyclization reactions, to create diverse piperidine-based libraries . Piperidine derivatives, in general, have been investigated for their potential anticancer properties, with studies indicating they may regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Akt, which are essential for cancer cell survival and proliferation . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper storage conditions are a dark place, under an inert atmosphere, and at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-(3-ethylphenyl)piperidine

InChI

InChI=1S/C13H19N/c1-2-11-6-5-7-12(10-11)13-8-3-4-9-14-13/h5-7,10,13-14H,2-4,8-9H2,1H3

InChI Key

PQAMYIIYXKLYOI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C2CCCCN2

Origin of Product

United States

Structure Activity Relationship Sar Studies of 2 3 Ethylphenyl Piperidine and Analogues

Impact of Aryl Substitution Patterns on Biological Recognition

The substitution pattern on the aryl ring of 2-phenylpiperidine (B1215205) derivatives is a critical determinant of their biological activity. The position and nature of substituents can significantly alter the compound's affinity and selectivity for its biological targets.

Positional Isomerism of the Ethylphenyl Group on the Piperidine (B6355638) Ring

The position of the ethylphenyl group on the piperidine ring significantly influences the biological activity of the resulting compound. For instance, in the context of opioid receptor ligands, the substitution position on the phenyl ring is crucial for activity. Studies on trans-3,4-dimethyl-4-arylpiperidine derivatives have shown that the 3-position of the phenyl ring is optimal for opioid activity. sci-hub.se This highlights that even with the same substituent, its location on the aryl ring can drastically alter the pharmacological profile.

The concept of positional isomerism also extends to the substituents on the phenyl ring itself. For example, in a series of N-arylpiperazine derivatives, the position of an alkoxy side chain on the phenyl ring influenced the electronic and steric properties, as well as the lipophilicity of the compounds. mdpi.com This, in turn, affected their in vitro activity against various mycobacterial strains. mdpi.com Specifically, 3-alkoxy derivatives were found to be more active against M. kansasii than their 2- or 4-alkoxy positional isomers. mdpi.com

The following table summarizes the impact of positional isomerism on the activity of certain piperidine derivatives.

Compound ClassIsomerism TypeObservationBiological Target/Activity
trans-3,4-dimethyl-4-arylpiperidinesPhenyl ring substitution3-position is optimal for activity. sci-hub.seOpioid receptors
N-arylpiperazinesAlkoxy side chain position3-alkoxy derivatives are more active than 2- or 4-alkoxy isomers. mdpi.comM. kansasii

Influence of Additional Substituents on the Phenyl Ring

The introduction of additional substituents onto the phenyl ring of 2-phenylpiperidine analogues can dramatically modulate their biological activity. The nature and position of these substituents play a pivotal role in defining the compound's interaction with its target.

In studies of farnesyltransferase inhibitors, substitutions on the C-4 phenyl group were examined. acs.org A simple phenyl group at this position resulted in less potent inhibition compared to a 3-bromophenyl group. acs.org Changing the 3-bromophenyl group to a 3-chlorophenyl or 3-methylphenyl group retained the inhibitory activity. acs.org However, a 4-bromophenyl substituent led to a loss of activity, while a 2-bromophenyl derivative showed a threefold increase in potency. acs.org This demonstrates the sensitivity of the biological target to both the type and position of the halogen substituent.

Furthermore, research on dopamine (B1211576) neurotransmission modulators has shown that introducing two substituents on the aryl ring, specifically at the 3- and 5-positions, can significantly increase potency compared to mono-substituted or 3,4-disubstituted compounds. google.com For instance, 3,5-disubstituted 4-(phenyl)-N-alkyl-piperidines displayed an unprecedented increase in potency in modulating dopamine neurotransmission. google.com

In the context of opioid receptor antagonists, the presence and position of methyl groups on the piperidine ring, in conjunction with a 3-hydroxyphenyl group, have been systematically studied. acs.org Analogues with both a 3- and a 4-methyl substituent on the piperidine ring were found to be more potent antagonists than those lacking one or both of these methyl groups. acs.org

The following table presents data on the influence of additional phenyl ring substituents on the activity of piperidine derivatives.

Compound SeriesPhenyl Substituent(s)Effect on ActivityBiological Target
Farnesyltransferase Inhibitors3-BromoMore potent than unsubstituted phenyl. acs.orgFarnesyltransferase
Farnesyltransferase Inhibitors3-Chloro or 3-MethylRetained activity. acs.orgFarnesyltransferase
Farnesyltransferase Inhibitors4-BromoLoss of activity. acs.orgFarnesyltransferase
Farnesyltransferase Inhibitors2-Bromo3-fold increase in potency. acs.orgFarnesyltransferase
Dopamine Modulators3,5-DisubstitutionIncreased potency. google.comDopamine Neurotransmission
Opioid Antagonists3- and 4-Methyl (on piperidine)More potent than analogues with fewer methyl groups. acs.orgOpioid Receptors

Stereochemical Requirements for Ligand-Target Interactions

Role of Piperidine Ring Stereochemistry (e.g., cis/trans, enantiomers)

The relative orientation of substituents on the piperidine ring, described as cis (on the same side) or trans (on opposite sides), and the specific enantiomeric form ((+) or (-)) can lead to vastly different pharmacological profiles.

Studies on 3,4-disubstituted piperidines as monoamine transporter inhibitors have revealed that stereochemistry dictates selectivity. For example, (-)-cis analogues exhibit selectivity for the dopamine and norepinephrine (B1679862) transporters (DAT/NET). acs.orgnih.gov In contrast, (-)-trans and (+)-cis isomers show selectivity for the serotonin (B10506) transporter (SERT) or are dual SERT/NET inhibitors. acs.orgnih.gov This highlights how a change in the spatial arrangement of substituents can completely switch the target preference of a molecule.

In the case of 2,5-disubstituted piperidines, the cis-isomer of one compound was found to be three times more active for dopamine transport than its trans-isomer. whiterose.ac.uk Similarly, for certain γ-secretase inhibitors with a disubstituted piperidine core, the cis-isomers were more active than the trans-isomers. whiterose.ac.uk

The enantiomers of a compound, which are non-superimposable mirror images, can also display markedly different activities. In a study of piperidine derivatives as farnesyltransferase inhibitors, the separated enantiomers of a potent racemic compound showed that the (+)-enantiomer was significantly more active than the (-)-enantiomer. acs.org

The following table summarizes the influence of piperidine ring stereochemistry on biological activity.

Compound ClassStereochemistryObservationBiological Target/Activity
3,4-Disubstituted Piperidines(-)-cisDAT/NET selective. acs.orgnih.govMonoamine Transporters
3,4-Disubstituted Piperidines(-)-trans and (+)-cisSERT or SERT/NET selective. acs.orgnih.govMonoamine Transporters
2,5-Disubstituted Piperidinescis-isomer3-fold more active than trans. whiterose.ac.ukDopamine Transport
γ-Secretase Inhibitorscis-isomersMore active than trans. whiterose.ac.ukγ-Secretase
Farnesyltransferase Inhibitors(+)-enantiomerMore potent than (-)-enantiomer. acs.orgFarnesyltransferase

Conformational Analysis and its Correlation with Activity

The piperidine ring typically adopts a chair conformation. However, the aryl substituent at the 2-position can exist in either an axial or equatorial position. The preferred conformation can be influenced by other substituents on the piperidine ring and the nitrogen atom. researchgate.net For N-acyl-2-arylpiperidines, the aryl group tends to adopt an axial position to minimize allylic 1,3-strain. researchgate.net In contrast, for N-alkyl-2-arylpiperidines, the aryl group prefers an equatorial position to avoid 1,3-diaxial interactions. researchgate.net This conformational flexibility, dictated by the nitrogen substituent, can be strategically used to create diverse libraries of compounds with different three-dimensional shapes. researchgate.net

Computational docking studies have been employed to understand how these different conformations interact with their biological targets. For instance, docking studies of 2-arylpiperidine analogues into sigma receptors have shown that they bind in a manner similar to their more complex parent compounds, validating the design strategy of simplifying molecular scaffolds while retaining key binding interactions. nih.gov

The orientation of the phenyl ring relative to the piperidine ring is also a critical factor. In a study of 1,2- and 1,3-dimethyl-4-phenylpiperidine derivatives, the axial configuration of the 4-phenyl group was established as important for the stereochemistry of the system. cdnsciencepub.com For some active analgesics, the phenyl ring is oriented at an approximate right angle to the plane of the piperidine ring. cdnsciencepub.com

Exploration of Linker and Core Modifications in Piperidine-Based Ligands

Modifying the core piperidine structure or the linkers that connect it to other chemical moieties is a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties.

In the development of ligands for neurotransmitter receptors, branched linkers have been used to attach piperidine-piperazine structures to a solid phase for combinatorial library synthesis. google.com This allows for the rapid generation of a large number of diverse compounds.

The replacement of the piperidine ring with other heterocyclic systems can also have a profound impact on activity. For example, in the development of sigma receptor ligands, N-acyl-2-arylpiperidines showed high affinity for the σ2R/TMEM97 receptor, whereas analogues derived from morpholine (B109124) and N-methylpiperazine had lower affinities. nih.gov This suggests that the piperidine core is a privileged scaffold for this particular target.

Modifications to the piperidine ring itself, such as ring expansion or contraction, can be detrimental to activity. In the case of fentanyl analogues, expanding the piperidine ring to a seven-membered ring or contracting it to a five-membered ring significantly decreased analgesic potency. nih.gov

Furthermore, the introduction of different N-substituents on the piperidine ring is a widely explored modification. In a series of 4-phenylpiperidine (B165713) opioid antagonists, N-phenylpropyl analogues were consistently more potent than their N-methyl counterparts. acs.org This indicates that the nature of the N-substituent plays a significant role in modulating the antagonist potency.

The following table provides examples of linker and core modifications and their effects on biological activity.

Modification TypeExampleObservationBiological Target/Activity
Core ModificationReplacement of piperidine with morpholine or N-methylpiperazineLower affinity. nih.govSigma Receptors
Ring ModificationExpansion or contraction of the piperidine ringDecreased potency. nih.govAnalgesic Activity (Fentanyl Analogues)
N-Substituent ModificationN-phenylpropyl vs. N-methylN-phenylpropyl analogues were more potent. acs.orgOpioid Receptor Antagonism

Effects of Varying Alkyl Chain Lengths and Heteroatom Spacers

The length and composition of alkyl chains, as well as the introduction of heteroatoms as spacers, are critical determinants of the pharmacological profile of piperidine-based compounds. Research has systematically explored these modifications to map their impact on receptor affinity and functional activity.

SAR studies on piperidine analogues of GBR compounds have also highlighted that the length of alkyl chains connecting the 1- and 4-positions of the piperidine ring plays a significant role in their activity and selectivity for the DAT. mdma.ch

The introduction of heteroatoms (e.g., oxygen, sulfur) into the linker chain between the piperidine ring and a phenyl group has been explored to create more synthetically accessible analogues. ucl.ac.uk While introducing an oxygen or sulfur atom to form N-(3-phenoxypropyl)ethylamine and N-(3-phenylthiopropyl)ethylamine was not initially favored, the tertiary amine versions of these compounds showed a marked increase in in-vitro potency. ucl.ac.uk Further exploration involved elongating the chain between the amine and the phenyl group to enhance lipophilicity. While the in-vitro potency remained similar for butyl, pentyl, and hexyl analogues, a pentyl linker (N-(5-phenoxypentyl)diethylamine) was the first in its series to demonstrate oral activity, becoming a lead for further modifications. ucl.ac.uk In another class of piperidine derivatives, extending the alkyl linker chain was found to decrease affinity for the histamine (B1213489) H3 receptor (hH3R). acs.org

Table 1: Effect of Alkyl Chain and Heteroatom Variation on Activity

Compound Class Modification Observed Effect Reference
Cathinone Analogues Shortening α-alkyl chain from propyl to ethyl ~3-fold decrease in potency nih.gov
Cathinone Analogues Shortening α-alkyl chain from propyl to methyl >10-fold decrease in potency nih.gov
Aryl Ether/Sulfide Analogues Elongating chain from propyl to pentyl Maintained in-vitro potency, gained oral activity ucl.ac.uk

Ring Constriction or Expansion of the Piperidine Scaffold

Modifying the size of the central piperidine ring is a common strategy to probe the spatial requirements of the target binding site. Both contracting the ring to a five-membered pyrrolidine (B122466) and expanding it to a seven-membered azepane have significant consequences for biological activity.

In studies of synthetic cathinones, the expansion of a pyrrolidine ring to a piperidine ring resulted in a notable decrease in potency. nih.gov For example, the piperidine analogue of α-PVP (α-phenyl-2-(1-piperidinyl)pentanophenone) showed a 7-fold decrease in potency compared to its pyrrolidine counterpart. nih.gov This suggests that the more conformationally restricted five-membered ring provides a better fit for the target, in this case, the dopamine transporter.

Conversely, investigations into dual norepinephrine (NET) and dopamine (DAT) reuptake inhibitors explored the replacement of the core structure of nomifensine (B1679830) with scaffolds less likely to form reactive metabolites, such as the 2,3,4,7-tetrahydro-1H-azepine (a seven-membered ring). nih.gov This scaffold proved effective and demonstrated a desirable SAR. When directly compared, piperidine analogues with similar substitution patterns were synthesized and tested. nih.gov The research identified potent compounds within both the azepine and piperidine series, indicating that for this particular target, expansion of the piperidine ring to an azepine was a viable strategy for maintaining dual NET/DAT inhibition. nih.gov

Table 2: Effect of Piperidine Scaffold Modification on Activity

Modification Original Scaffold New Scaffold Resulting Change in Potency Reference
Ring Expansion Pyrrolidine Piperidine 7-fold decrease nih.gov

Rationalization of SAR through Computational Approaches

Computational chemistry provides powerful tools to understand and rationalize the observed structure-activity relationships at a molecular level. clinmedkaz.org Techniques such as molecular docking, density functional theory (DFT), and molecular dynamics (MD) simulations are employed to visualize binding modes, predict activity, and guide the design of new, more potent compounds. tandfonline.comresearchgate.net

In-silico methods are frequently used to predict the biological targets and activity spectra of novel piperidine derivatives. clinmedkaz.org Web-based tools can identify the most probable protein targets by comparing the chemical structure of a new compound against databases of known ligands. clinmedkaz.org This approach helps to forecast potential applications, such as in oncology or for central nervous system disorders, and directs preclinical studies. clinmedkaz.org

Molecular docking simulations are a cornerstone of computational SAR analysis. By modeling how a ligand fits into the binding site of a target protein, researchers can explain why certain structural features enhance or diminish activity. For instance, docking studies on a series of 1,3,4-oxadiazole (B1194373) derivatives containing a piperidine moiety revealed that the highest-potency compounds achieved a better fit and stronger binding interactions within the active site of the target enzyme, butyrylcholinesterase (BChE). acs.org The binding affinity calculated from these simulations often correlates well with experimentally measured inhibitory concentrations (IC50 values). acs.org Similarly, computational analysis of trypanocidal compounds showed a strong correlation between the hypothetical binding mode in the target enzymes (TbCatB/rhodesain) and the in-vitro activity. acs.org

DFT studies offer insights into the electronic properties of molecules, such as their stability, reactivity, and charge distribution. tandfonline.com These quantum chemical calculations can help understand intramolecular interactions and identify which parts of a molecule are most likely to engage with a biological target. tandfonline.comresearchgate.net Natural bond orbital (NBO) analysis, a computational method, can be used to study intramolecular charge transfer and stabilization energies, further explaining the molecule's behavior. researchgate.net

Table 3: Compound Names Mentioned in This Article

Compound Name
2-(3-Ethylphenyl)piperidine
N-(3-phenoxypropyl)ethylamine
N-(3-phenylthiopropyl)ethylamine
N-(5-phenoxypentyl)diethylamine
Nomifensine

Pharmacological Target Engagement and Mechanism of Action Studies Preclinical/in Vitro

Receptor Binding Affinity and Selectivity Profiling

Preclinical research often involves screening compounds against a panel of receptors to determine their binding affinity (typically expressed as Kᵢ, the inhibition constant) and selectivity. However, specific Kᵢ values for the binding of 2-(3-Ethylphenyl)piperidine to the following receptors are not documented in the available scientific literature.

Sigma Receptors (σ₁ and σ₂)

No specific binding affinity data (Kᵢ values) for this compound at sigma-1 (σ₁) or sigma-2 (σ₂) receptors were found. The piperidine (B6355638) moiety is a crucial structural feature for many high-affinity sigma receptor ligands. nih.govd-nb.info Studies on various substituted piperidine derivatives show that modifications to the piperidine ring and its substituents can significantly influence affinity and selectivity for σ₁ and σ₂ subtypes. nih.govd-nb.infoacs.org For instance, N-alkylation and the nature of the aromatic substituent are critical determinants of sigma receptor activity in related series of compounds. google.com

Histamine (B1213489) Receptors (H₁ and H₃)

There is no available data on the binding affinity of this compound for histamine H₁ or H₃ receptors. The piperidine core is a common feature in many potent histamine H₃ receptor antagonists. nih.govacs.org In several series of dual-acting ligands, the piperidine part of the molecule was identified as a critical structural element for affinity at both histamine H₃ and sigma-1 receptors. nih.govresearchgate.net Selectivity over other histamine receptor subtypes, such as H₁ and H₂, is a key aspect evaluated in the development of H₃ receptor-targeted agents. nih.gov

Monoamine Transporters (Dopamine, Serotonin (B10506), Norepinephrine)

Specific data on the inhibition of dopamine (B1211576) (DAT), serotonin (SERT), or norepinephrine (B1679862) (NET) transporters by this compound are not available. The phenylpiperidine structure is a well-known pharmacophore for monoamine transporter inhibitors, forming the basis for several classes of therapeutic agents and research chemicals. acs.org Structure-activity relationship (SAR) studies on related piperidine analogues demonstrate that the substitution pattern on both the phenyl ring and the piperidine nitrogen dramatically affects potency and selectivity for DAT, SERT, and NET. acs.org

Other Central Nervous System (CNS) Receptors (e.g., D₂, D₃, 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C)

Binding affinities of this compound for dopamine D₂ and D₃ receptors, as well as serotonin 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptors, have not been reported in the reviewed literature. Numerous atypical antipsychotics and other CNS drugs feature a substituted piperidine or piperazine (B1678402) ring to achieve high affinity for these receptors. plos.orgnih.gov For example, in various series of piperidine derivatives, specific substitutions are crucial for achieving high affinity and desired selectivity profiles, such as D₃ over D₂ receptor selectivity or a specific balance of affinities at serotonin and dopamine receptors. plos.orgnih.gov

Opioid Receptors (Kappa, Mu)

There is no published data detailing the binding affinity of this compound for kappa (κ) or mu (μ) opioid receptors. The 4-phenylpiperidine (B165713) scaffold is a classic backbone for many potent opioid receptor agonists and antagonists. acs.org Research on related phenylmorphan (B1201687) and phenylpiperidine analogues shows that stereochemistry and N-substituents are critical for determining affinity and selectivity between μ, κ, and delta (δ) opioid receptor subtypes. acs.orgnih.gov

Enzyme Inhibition and Modulation Studies

No studies detailing the inhibitory or modulatory effects of this compound on specific enzymes were identified in the public literature. Piperidine derivatives have been investigated as inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), but no data is available for this specific compound. acs.org

In Vitro Cellular Pathway Interrogation

The interaction of piperidine derivatives with cellular components such as DNA and proteins is a key aspect of their mechanism of action. The three-dimensional and saturated nature of the piperidine ring is thought to facilitate better interaction with the binding sites of proteins. mdpi.com

Some piperidine derivatives have been shown to interact with DNA. For example, certain N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) piperidine-4-carboxamide derivatives have been reported to inhibit DNA cleavage. nih.gov Other piperidine compounds can bind to DNA through intercalation, which disrupts the DNA replication process and contributes to their antitumor activity.

In addition to DNA, piperidine derivatives interact with a variety of proteins. As previously discussed, they can act as inhibitors of specific enzymes like farnesyltransferase by forming stable complexes. acs.org The binding affinity and specificity of these interactions are influenced by the substituents on the piperidine ring. For instance, in the case of 4-anilinopiperidine derivatives, the substituent on the phenyl ring can alter steric and electronic interactions with target receptors.

Table 3: Molecular Interactions of Piperidine Derivatives

Cellular Component Type of Interaction Consequence of Interaction
DNA Intercalation Disruption of DNA replication, antitumor activity
DNA Inhibition of cleavage nih.gov Antiangiogenic activity nih.gov
Proteins (e.g., Farnesyltransferase) Enzyme inhibition acs.org Modulation of biochemical pathways

Computational Chemistry and Molecular Modeling Investigations

In Silico Prediction of Biological Activity Spectra and Protein Targets

The initial stages of drug discovery often involve broad screening to identify potential biological activities and molecular targets. In silico prediction tools are invaluable in this phase, narrowing the field of possibilities for further investigation.

Utilization of Predictive Software (e.g., SwissTargetPrediction, PASS)

Predictive software platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are widely used to forecast the biological profiles of small molecules. clinmedkaz.orgclinmedkaz.org These tools operate on the principle of chemical similarity, comparing the structure of a query molecule to a vast database of compounds with known biological activities. nih.gov

For piperidine (B6355638) derivatives, these programs can predict a wide range of potential pharmacological effects. clinmedkaz.orgclinmedkaz.org The analysis of new piperidine derivatives using tools like SwissTargetPrediction can identify the most probable protein targets by matching the query structure to known active ligands. clinmedkaz.orgclinmedkaz.org This helps in understanding the potential mechanisms of action and can suggest therapeutic areas where the compound might be effective. For instance, predictions may indicate effects on enzymes, receptors, ion channels, and transport systems, suggesting potential applications in areas like oncology, central nervous system disorders, and as anesthetic or antiarrhythmic agents. clinmedkaz.orgclinmedkaz.org

The PASS tool predicts the biological activity spectrum of a compound, providing probabilities for various pharmacological effects. way2drug.com This can reveal unexpected therapeutic potentials and guide preclinical studies. clinmedkaz.org For piperidine derivatives, PASS has been used to predict a broad range of activities, underscoring the versatility of the piperidine scaffold in medicinal chemistry. clinmedkaz.orgclinmedkaz.org

Molecular Docking Analyses of 2-(3-Ethylphenyl)piperidine Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thieme-connect.com It is a key tool in structure-based drug design, helping to understand how a ligand interacts with its target protein at the molecular level.

Prediction of Ligand-Target Binding Modes

Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a target protein. nih.gov For derivatives of this compound, docking studies can reveal how these compounds orient themselves within the binding pocket of a receptor. For example, in the context of designing dual-target ligands for the mu-opioid receptor (MOR) and dopamine (B1211576) D3 receptor (D3R), docking studies have shown how phenyl-piperidine synthons can exploit structural similarities between these receptors. nih.gov The ethylphenyl group can occupy a hydrophobic sub-pocket, a common feature in the binding sites of these receptors. nih.gov

The accuracy of these predictions is critical for the rational design of more potent and selective inhibitors. nih.gov The predicted binding poses can explain structure-activity relationships (SAR) and guide the modification of the ligand to improve its affinity and efficacy.

Elucidation of Key Interacting Residues and Binding Site Characteristics

A crucial outcome of molecular docking is the identification of key amino acid residues in the target's binding site that interact with the ligand. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and salt bridges, are essential for the stability of the ligand-protein complex. For instance, docking studies of piperidine derivatives have identified specific hydrogen bond interactions with residues like Ile1044 and Lys868 in the active site of VEGFR-2 kinase. nih.gov

The protonated piperidine nitrogen is often involved in a crucial salt bridge interaction with a conserved aspartate residue (Asp3.32) in the binding pocket of aminergic GPCRs. nih.gov The ethylphenyl moiety, on the other hand, typically engages in hydrophobic interactions with nonpolar residues. Understanding these interactions is fundamental to designing derivatives with improved binding affinity and selectivity.

Molecular Dynamics Simulations for Conformational and Binding Stability Assessment

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. biorxiv.orgsemanticscholar.org

Evaluation of Dynamic Behavior and Flexibility

MD simulations are used to evaluate the dynamic behavior and conformational flexibility of the ligand-protein complex. nih.gov By simulating the movements of atoms over time, these studies can confirm the stability of the binding mode predicted by docking. biorxiv.orgsemanticscholar.org Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

A stable RMSD for the protein backbone and the ligand throughout the simulation indicates that the complex is in a stable conformation. biorxiv.org RMSF analysis reveals the flexibility of different regions of the protein, with lower fluctuations in the binding site suggesting a stable interaction with the ligand. biorxiv.org For piperidine derivatives, MD simulations have been used to confirm the stability of their complexes with various protein targets, showing that the ligands remain securely bound in the active site over the course of the simulation. biorxiv.orgnih.gov This provides greater confidence in the predicted binding mode and the key interactions identified through docking.

Conformational Preferences and Ligand Adaptability

The conformational landscape of this compound is a critical determinant of its interaction with biological targets. The piperidine ring, a common scaffold in bioactive molecules, typically adopts a chair conformation to minimize steric strain. researchgate.net For 2-substituted piperidines, the substituent can occupy either an axial or equatorial position. Computational studies suggest that for piperidine itself, the equatorial conformation is more stable. researchgate.net

Ligand adaptability, or the ability of a molecule to change its conformation to bind effectively to a receptor, is a key aspect of its biological activity. researchgate.net For this compound, this adaptability is governed by the energetic barriers between different conformations. Molecular mechanics and molecular dynamics simulations are employed to explore these conformational states and their relative energies. mdpi.comnih.gov These studies reveal that while one conformation may be preferred in solution, the energetic penalty to adopt a different, "bioactive" conformation upon binding to a receptor is often surmountable. The ability of the ethylphenyl group to rotate and the piperidine ring to potentially undergo ring-flipping (though generally less favorable) allows the ligand to present different pharmacophoric features to a binding site. nih.gov This flexibility is crucial for its interaction with various receptors, where induced-fit effects can play a significant role. researchgate.net

Table 1: Predicted Conformational Data for 2-Substituted Piperidine Analogs This table is illustrative and based on general principles of conformational analysis. Specific energetic values for this compound would require dedicated computational studies.

Substituent PositionRelative Energy (kcal/mol)Dihedral Angle (Phenyl-Piperidine)Key Interactions
Equatorial0 (most stable)~45°Minimized steric hindrance
Axial+2-4~90°1,3-diaxial interactions

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the molecular properties of this compound beyond simple conformational analysis. scispace.com DFT methods are used to calculate the electronic structure, which in turn dictates the molecule's reactivity and intermolecular interactions. scispace.comsciepub.com

DFT calculations are employed to determine the distribution of electron density within the this compound molecule. researchgate.net This analysis helps in identifying the electron-rich and electron-deficient regions, which are crucial for understanding how the molecule will interact with biological targets. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

The HOMO is associated with the ability to donate electrons, indicating nucleophilic character, while the LUMO is associated with the ability to accept electrons, indicating electrophilic character. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich piperidine nitrogen and the π-system of the ethylphenyl ring, while the LUMO may be distributed over the aromatic ring.

Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, provide a visual representation of the charge distribution. sciencepublishinggroup.com These maps highlight the electronegative regions (e.g., around the nitrogen atom) that are prone to electrophilic attack or hydrogen bonding, and electropositive regions that are susceptible to nucleophilic attack. sciepub.com

Table 2: Calculated Electronic Properties from DFT (Illustrative) These values are representative and would need to be calculated specifically for this compound using a specified DFT functional and basis set.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-0.5 eVElectron-accepting ability
HOMO-LUMO Gap6.0 eVChemical reactivity and stability
Dipole Moment~1.5 DPolarity and intermolecular interactions

Intramolecular charge transfer (ICT) refers to the transfer of electron density from a donor part of a molecule to an acceptor part upon electronic excitation. github.ioaps.org In this compound, the piperidine ring, particularly the nitrogen atom, can act as an electron donor, while the ethylphenyl ring can function as an electron acceptor.

Time-Dependent DFT (TD-DFT) calculations are used to study the excited states of the molecule and to predict its electronic absorption spectra. sciencepublishinggroup.com These calculations can reveal the presence of charge-transfer states, where the excitation involves moving an electron from an orbital localized on the donor (piperidine) to an orbital on the acceptor (ethylphenyl ring). researchgate.netnih.gov The character and energy of these ICT states are important for understanding the photophysical properties of the molecule and can have implications for its biological activity, especially in light-dependent processes or for its use as a fluorescent probe. The extent of this charge transfer can be quantified by analyzing the molecular orbitals involved in the electronic transitions. sciencepublishinggroup.com

Virtual Screening Strategies for Novel Ligand Discovery

Virtual screening is a powerful computational technique used to identify new ligands for a specific biological target from large compound libraries. wikipedia.org If this compound is known to bind to a particular receptor, its structure can be used as a template in ligand-based virtual screening to find other molecules with similar properties that are also likely to bind. nih.gov

One common ligand-based approach is shape-based screening, where the 3D shape of this compound is used as a query to search for molecules with a similar shape. Another approach involves creating a pharmacophore model based on the key chemical features of this compound that are essential for its binding activity. This model would typically include features like a hydrogen bond acceptor (the piperidine nitrogen), a hydrophobic aromatic ring, and specific steric volumes.

Alternatively, if the 3D structure of the target receptor is known, structure-based virtual screening methods like molecular docking can be employed. wikipedia.orgbiorxiv.org In this approach, a library of compounds is computationally "docked" into the binding site of the receptor, and a scoring function is used to estimate the binding affinity of each compound. nih.gov The known binding mode of this compound, or a docked pose if the experimental structure is unavailable, can be used to validate the docking protocol and to understand the key interactions that should be present in any potential new ligands. biorxiv.org These virtual screening campaigns can efficiently filter large databases of molecules to identify a smaller, more manageable set of candidates for experimental testing, accelerating the discovery of novel and potent ligands. wikipedia.orgnih.gov

Metabolic Stability and Preclinical Pharmacokinetic Considerations in Vitro

Assessment of In Vitro Metabolic Stability

The in vitro metabolic stability of a compound is a critical parameter assessed during early drug discovery to predict its in vivo half-life and clearance. This assessment is typically conducted using subcellular fractions like liver microsomes or cellular systems such as isolated hepatocytes.

Liver microsomes contain a high concentration of phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are crucial for the biotransformation of many xenobiotics. researchgate.net The metabolic stability of a compound in this system is often expressed as its half-life (t½) and intrinsic clearance (CLint). researchgate.net

For piperidine-containing compounds, metabolism can be influenced by substituents. For example, substitutions at the 2 and/or 6 positions of the piperidine (B6355638) ring can block metabolism at the ring itself. rsc.org The ethyl group on the phenyl ring of 2-(3-Ethylphenyl)piperidine is also a potential site for oxidative metabolism.

The metabolic stability of piperidine analogues can vary significantly between species. dndi.org Studies on other piperidine derivatives have shown differences in metabolic stability when comparing human and rat liver microsomes. dndi.org Therefore, it is crucial to evaluate metabolic stability in microsomes from multiple species to understand potential interspecies differences in pharmacokinetics.

A representative dataset for the metabolic stability of various piperidine analogues in liver microsomes is presented in Table 1. This data illustrates the range of stabilities that can be observed for this class of compounds.

Table 1: Representative Metabolic Stability of Piperidine Analogues in Liver Microsomes This table presents illustrative data for various piperidine derivatives to provide context, as specific data for this compound was not available in the reviewed sources.

Compound AnalogueSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Piperidine Analogue AHuman> 60< 11.9
Piperidine Analogue BHuman2530.8
Piperidine Analogue CRat< 2> 500
Piperidine Analogue DRat6Not Reported

Data is compiled for illustrative purposes from studies on various piperidine derivatives. dndi.orgacs.org

Isolated hepatocytes are considered a more complete in vitro model as they contain both phase I and phase II metabolic enzymes and their necessary cofactors. researchgate.net This allows for a more comprehensive assessment of a compound's metabolic fate. While liver microsomes are useful for studying CYP-mediated metabolism, hepatocytes can reveal the involvement of other pathways, such as glucuronidation. researchgate.net

Specific data for this compound in isolated hepatocytes is not available in the provided search results. However, studies with other compounds have shown that hepatocyte assays can provide a more accurate prediction of in vivo hepatic clearance compared to microsomal assays, especially for compounds that undergo significant phase II metabolism. researchgate.net For some compounds, there can be a good correlation between in vitro metabolic stability data from liver microsomes and in vivo clearance, suggesting that microsomal data can be a valuable predictive tool. nih.gov

Factors Influencing Metabolic Stability of Piperidine Analogues

The metabolic stability of piperidine analogues can be significantly influenced by their chemical structure. Rational drug design often involves structural modifications to enhance metabolic stability and improve pharmacokinetic properties.

Several strategies can be employed to improve the metabolic stability of piperidine-containing compounds. One common approach is the introduction of fluorine atoms at metabolically labile positions. acs.org For example, the replacement of a hydrogen atom with a fluorine atom can block oxidative metabolism at that site. The introduction of a 4,4-difluoro substitution on a piperidine ring has been shown to have little effect on metabolic stability in some cases, while replacing the piperidine with a more polar morpholine (B109124) ring resulted in a significant improvement. acs.org

Another strategy is the introduction of substituents that sterically hinder the sites of metabolism. dndi.org For instance, placing substituents on a phenyl ring attached to a piperidine can block hydroxylation of the aromatic ring. dndi.org The position of nitrogen within a heterocyclic ring can also impact metabolism. acs.org

Metabolizing enzymes are chiral and can exhibit stereoselectivity in their interactions with drug molecules. researchgate.net This means that the different enantiomers of a chiral drug can be metabolized at different rates, leading to stereoselective pharmacokinetics. researchgate.net The 2-position of the piperidine ring in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S).

The stereochemistry of substituted piperidines can significantly impact their biological activity and metabolism. rsc.org For example, the three-dimensional conformation of the piperidine ring, which is influenced by its substituents, can affect how it binds to metabolic enzymes. rsc.org Synthetic strategies have been developed to stereoselectively construct substituted piperidines to investigate these effects. rsc.orgnih.govnih.gov It is therefore expected that the (R)- and (S)-enantiomers of this compound may exhibit different metabolic profiles.

In Vitro Plasma Protein Binding Studies

The extent to which a drug binds to plasma proteins is a key determinant of its pharmacokinetic and pharmacodynamic properties. google.com Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active and available to distribute into tissues and be cleared from the body. nih.gov

In vitro plasma protein binding is typically determined using methods such as equilibrium dialysis. google.comnih.gov This assay measures the distribution of a compound between plasma and a protein-free buffer at equilibrium. google.com The result is usually expressed as the percentage of the drug that is bound to plasma proteins or as the fraction unbound (fu).

While specific plasma protein binding data for this compound is not available, such studies are a standard component of preclinical drug development. google.com The physicochemical properties of a compound, such as its lipophilicity, play a significant role in its affinity for plasma proteins. Generally, more lipophilic compounds tend to exhibit higher plasma protein binding.

Cytochrome P450 (CYP) Inhibition and Site of Metabolism Prediction

The in vitro assessment of a new chemical entity's potential to inhibit cytochrome P450 (CYP) enzymes is a critical step in early drug discovery. CYP enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including approximately 80% of all clinically used drugs. stjude.orgfrontiersin.orgnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs), potentially causing altered drug efficacy or toxicity. frontiersin.org Consequently, understanding the inhibitory profile of a compound like this compound against major CYP isoforms is essential for predicting its clinical DDI risk.

While direct experimental data on the CYP inhibition of this compound is not extensively available in the public domain, the inhibitory potential can be inferred from studies on structurally related phenylpiperidine analogues. The piperidine scaffold itself is present in numerous compounds that have been identified as inhibitors of various CYP isoforms. sigmaaldrich.com The specific nature and position of substituents on both the phenyl and piperidine rings are crucial in determining the potency and selectivity of inhibition.

For instance, studies on other substituted phenylpiperidines have revealed interactions with several CYP enzymes. One study on (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine, a 3-phenylpiperidine (B1330008) derivative, demonstrated that it was an inhibitor of CYP2D6. doi.orgnih.gov This suggests that compounds with a phenylpiperidine core can interact with the active sites of specific CYP isoforms. The presence of the 3-ethylphenyl group in this compound may influence its affinity for various CYPs, but without experimental testing, specific inhibitory constants (IC₅₀) remain speculative.

The following table summarizes the major human CYP enzymes typically screened for inhibition potential in preclinical studies. nih.gov

Table 1: Major Human Cytochrome P450 Isoforms in Drug Metabolism

CYP Isoform Typical Probe Substrate Known Inhibitors (Examples)
CYP1A2 Phenacetin, Caffeine Fluvoxamine, Ciprofloxacin
CYP2C9 Diclofenac, S-Warfarin Fluconazole, Amiodarone
CYP2C19 S-Mephenytoin, Omeprazole Fluoxetine, Omeprazole
CYP2D6 Dextromethorphan, Bufuralol Quinidine, Paroxetine
CYP3A4 Midazolam, Testosterone Ketoconazole, Ritonavir
CYP2B6 Bupropion Ticlopidine
CYP2C8 Paclitaxel, Amodiaquine Gemfibrozil

Site of Metabolism Prediction

Predicting the site of metabolism (SOM) on a molecule is another vital component of in vitro preclinical assessment. It helps in identifying potential metabolites, understanding clearance pathways, and guiding the synthesis of more metabolically stable analogues. frontiersin.orgresearchgate.net For this compound, several potential sites of metabolism exist, primarily involving oxidation reactions catalyzed by CYP enzymes.

The most probable metabolic transformations for phenylpiperidine derivatives include:

Aromatic Hydroxylation: Oxidation of the ethyl-substituted phenyl ring.

Aliphatic Hydroxylation: Oxidation at various positions on the piperidine ring.

Benzylic Hydroxylation: Oxidation of the ethyl group attached to the phenyl ring.

N-Dealkylation: While this compound is a secondary amine, further substitution on the nitrogen would make this a primary pathway. In its current form, oxidation of the piperidine ring is more likely.

Computational (in silico) models are widely used to predict the most likely sites of metabolism. way2drug.comnih.govnih.govxenosite.orgunivie.ac.at These tools use algorithms based on existing metabolism data, chemical structure, and enzyme-substrate docking simulations to rank the probability of metabolism at different atomic positions.

Based on the structure of this compound, the following table outlines the predicted primary sites of metabolism, categorized by the likelihood of the reaction occurring.

Table 2: Predicted Sites of Metabolism for this compound

Predicted Site of Metabolism Type of Reaction Comments
Ethyl group (benzylic carbon) Benzylic Hydroxylation Often a highly favored site of oxidation due to the stability of the resulting benzylic radical intermediate.
Piperidine ring (C4, C5, C6) Aliphatic Hydroxylation Hydroxylation at positions remote from the bulky phenyl group is common for piperidine-containing compounds. researchgate.net
Phenyl ring (ortho, para to ethyl) Aromatic Hydroxylation The ethyl group is an activating group, directing hydroxylation to the ortho and para positions.
Piperidine ring (C2, C3) Aliphatic Hydroxylation Steric hindrance from the adjacent phenyl group may reduce the likelihood of oxidation at these positions.

The ethylphenyl moiety, in particular, is a likely target for oxidative metabolism. vulcanchem.com Research on N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine suggests that alkyl groups on the phenyl ring can influence the rate of metabolism, either by providing a site for oxidation or by sterically hindering other metabolic processes. The replacement of piperazine (B1678402) with piperidine in some drug candidates has been shown to improve metabolic stability, highlighting the importance of the heterocyclic ring in metabolic fate. nih.govnih.gov

Analytical Methodologies for Characterization and Quantification of 2 3 Ethylphenyl Piperidine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide fundamental information about the molecular structure, bonding, and functional groups present in 2-(3-Ethylphenyl)piperidine.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and 2D-NMR spectra, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. The expected signals for this compound would include distinct regions for the aromatic protons, the piperidine (B6355638) ring protons, and the protons of the ethyl group. The aromatic protons on the 3-ethylphenyl group would appear in the downfield region (typically δ 7.0-7.4 ppm). The protons on the piperidine ring would resonate in the upfield region, with the proton at the C2 position (adjacent to the phenyl ring) being the most downfield of the piperidine protons. chemicalbook.comresearchgate.net The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. np-mrd.orgchemicalbook.com For this compound, distinct signals would be observed for the carbons of the phenyl ring, the piperidine ring, and the ethyl group. The aromatic carbons would appear in the δ 125-145 ppm range, while the aliphatic carbons of the piperidine ring and the ethyl group would be found in the more upfield region (δ 15-65 ppm). rsc.org The specific chemical shifts are influenced by the substitution pattern and local electronic environment. ipb.pt

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning the complex signals in the ¹H and ¹³C spectra. A COSY spectrum would show correlations between adjacent protons, helping to map out the spin systems of the piperidine ring and the ethyl group. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C resonances. ipb.ptnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₃~1.2 (triplet)~15
Ethyl -CH₂~2.6 (quartet)~29
Piperidine C3, C4, C5-H~1.5-2.0 (multiplet)~25-35
Piperidine C6-H~2.8-3.2 (multiplet)~47
Piperidine C2-H~3.3-3.6 (multiplet)~63
Aromatic C2', C4', C5', C6'-H~7.0-7.4 (multiplet)~126-129
Aromatic C1', C3'-~140-145

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational modes include:

N-H Stretch: A moderate band in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

Aromatic C-H Stretch: Sharp bands typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Strong bands appearing just below 3000 cm⁻¹ for the piperidine and ethyl groups. nist.govnist.govchemicalbook.com

C=C Aromatic Stretch: Several bands of variable intensity in the 1450-1600 cm⁻¹ region. nist.gov

C-N Stretch: A band in the 1250-1020 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Secondary Amine (N-H)Stretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
Aromatic C=CStretching1450 - 1600
C-NStretching1020 - 1250

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. nih.govlibretexts.org

Molecular Ion: For this compound (C₁₃H₁₉N), the nominal molecular weight is 189.30 g/mol . In MS, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be expected at m/z 189 or 190, respectively.

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the exact mass of the molecular ion, allowing for the calculation of the molecular formula and confirming the elemental composition with high accuracy. nih.gov

Fragmentation Pattern: The fragmentation of this compound under techniques like electron ionization (EI) or collision-induced dissociation (CID) in ESI-MS/MS would likely involve several key pathways. nih.govcore.ac.uk Common fragmentation includes the loss of the ethyl group (a loss of 29 Da, leading to a fragment at m/z 160) and cleavage of the piperidine ring. The formation of an iminium ion by cleavage of the bond between C2 and C3 of the piperidine ring is a characteristic fragmentation pathway for 2-substituted piperidines. nih.gov

UV-VIS spectrophotometry measures the absorption of ultraviolet and visible light by a compound. For this compound, the absorption is primarily due to the electronic transitions within the substituted benzene (B151609) ring. nist.gov The spectrum would likely show absorption maxima (λ_max) in the UV region, typically between 250 and 280 nm, which is characteristic of phenyl-substituted compounds. rsc.org This technique is particularly useful for quantitative analysis, where the concentration of a solution can be determined by measuring its absorbance at a specific wavelength using the Beer-Lambert law. It can also serve as a preliminary method for assessing purity.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity assessment of non-volatile compounds like this compound. nih.govunodc.org A validated reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

Method Development: A typical RP-HPLC method would involve:

Column: An octadecylsilane (B103800) (C18) bonded silica (B1680970) column is most commonly used for the analysis of such compounds. nih.gov

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. The gradient or isocratic elution conditions are optimized to achieve good separation.

Detector: A UV detector set at one of the absorption maxima of the compound (e.g., ~260 nm) is commonly employed for detection and quantification.

Flow Rate and Temperature: A typical flow rate is 1.0 mL/min, and the column is often maintained at a constant temperature (e.g., 30°C) to ensure reproducibility. nih.gov

Method Validation: Once developed, the method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. This includes determining the limit of detection (LOD) and limit of quantitation (LOQ). nih.gov

Table 3: Typical RP-HPLC Method Parameters for Analysis of Phenylpiperidine Derivatives
ParameterTypical Condition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Phosphoric Acid or Formic Acid in Water
Mobile Phase BAcetonitrile
ElutionIsocratic (e.g., 68% B) or Gradient
Flow Rate1.0 mL/min
Column Temperature30 °C
Detector Wavelength~260 nm
Injection Volume10-20 µL

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). This enhancement is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling the resulting high backpressures.

For the analysis of this compound, a reversed-phase UPLC method coupled with mass spectrometry (MS) or UV detection would be highly effective. The phenylpiperidine structure lends itself well to reversed-phase separation, where a nonpolar stationary phase is used with a polar mobile phase. A C18 or a phenyl-bonded stationary phase would be appropriate, with the latter potentially offering enhanced retention and selectivity due to π-π interactions between the stationary phase and the aromatic ring of the analyte. lcms.cz

A typical UPLC-MS/MS method would involve a gradient elution to ensure adequate separation from any impurities or related substances within a short run time. frontiersin.org The mass spectrometer provides high sensitivity and selectivity, allowing for definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.

Table 1: Illustrative UPLC Method Parameters for this compound Analysis

Parameter Condition
Column ACQUITY UPLC® BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 µL

| Detection | UV at 254 nm or Mass Spectrometry (ESI+) |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. Given its structure, this compound is amenable to GC analysis. The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase within a heated column.

For phenylpiperidine analogs, a fused silica capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl polymethylsiloxane, is commonly employed. nih.govresearchgate.net The sample is injected into a heated inlet, where it is vaporized and carried onto the column by an inert carrier gas, typically helium. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. Electron ionization (EI) is a common ionization technique in GC-MS, which produces a reproducible fragmentation pattern that serves as a "fingerprint" for compound identification. researchgate.net It is important to note that thermal degradation can be a concern for some arylcyclohexylamine analogs, particularly salts, which may require analysis of the free base. nih.gov

Table 2: Representative GC-MS Method Parameters for this compound Analysis

Parameter Condition
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL)
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 40-500 m/z |

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of TLC that provides improved resolution, sensitivity, and reproducibility. It is often used as a rapid and cost-effective screening tool for the qualitative analysis and quantification of compounds in various matrices, including plant extracts containing piperidine alkaloids. researchgate.netanalyticaltoxicology.com

In HPTLC, a sample is applied as a narrow band onto a high-performance plate coated with a fine-particle stationary phase (e.g., silica gel 60 F254). The plate is then placed in a sealed chamber containing a suitable mobile phase. The separation occurs as the mobile phase moves up the plate by capillary action. For piperidine-containing compounds, a common mobile phase system might consist of a mixture of a non-polar solvent like toluene (B28343) with more polar solvents such as ethyl acetate (B1210297) or methanol, often with a small amount of a base like ammonia (B1221849) to prevent peak tailing of the basic piperidine nitrogen. austinpublishinggroup.comresearchgate.net After development, the separated bands are visualized under UV light (typically at 254 nm or 366 nm) or by spraying with a visualizing reagent like Dragendorff's reagent, which is characteristic for alkaloids. austinpublishinggroup.com Densitometric scanning allows for the quantification of the analyte by measuring the absorbance or fluorescence of the spot. akjournals.com

Table 3: General HPTLC Method for Screening of this compound

Parameter Condition
Stationary Phase HPTLC Silica Gel 60 F254 plates
Sample Application Bandwise application using an automated applicator
Mobile Phase Toluene : Ethyl Acetate : Ammonia (7:3:0.1, v/v/v)
Development In a twin-trough chamber, saturated for 20 minutes
Detection/Visualization UV detection at 254 nm; Dragendorff's reagent

| Quantification | Densitometric scanning at an appropriate wavelength |

Other Quantitative Analytical Techniques

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. analyticaltoxicology.com The method is characterized by its high efficiency, short analysis times, and minimal sample consumption. For basic compounds like this compound, Capillary Zone Electrophoresis (CZE) is the most common mode.

In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), typically a buffer solution. At pH values above 3, the inner wall of the capillary becomes negatively charged, inducing an electroosmotic flow (EOF) of the BGE towards the cathode. When a sample is injected and voltage is applied, cationic species like the protonated form of this compound will migrate toward the cathode with a velocity that is the sum of their own electrophoretic mobility and the EOF, allowing for separation from neutral and anionic species. The choice of BGE pH is critical, as it determines the charge state of the analyte. mdpi.com

Electrochemical Methods

Electrochemical methods offer high sensitivity for the analysis of electroactive compounds. biosynce.com Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to investigate the redox behavior of this compound and for its quantification. libretexts.org The piperidine moiety or the ethylphenyl group may undergo oxidation at a working electrode (e.g., glassy carbon) at a specific potential.

CV involves scanning the potential of an electrode and measuring the resulting current, providing information on the oxidation and reduction potentials of the analyte. mdpi.com DPV, a more sensitive technique for quantification, applies a series of regular voltage pulses superimposed on a linear potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This results in a peak-shaped output where the peak height is proportional to the analyte's concentration. mdpi.com These methods can be particularly useful when coupled with liquid chromatography (HPLC-ECD), providing a sensitive and selective detection system for piperazine (B1678402) and piperidine derivatives. semanticscholar.org

Potentiometric Titration for pKa Determination

Potentiometric titration is a standard and accurate method for determining the acid dissociation constant (pKa) of a compound. wikipedia.orgyoutube.com For this compound, which is a weak base due to the secondary amine in the piperidine ring, this technique is ideal for determining its basic pKa (pKb), from which the pKa of its conjugate acid can be calculated (pKa + pKb = 14).

The procedure involves dissolving a precise amount of the compound in a suitable solvent (often an aqueous or aqueous-organic mixture) and titrating it with a standardized strong acid, such as hydrochloric acid (HCl). who.intamericanpharmaceuticalreview.com The change in pH (or potential, in mV) of the solution is monitored using a pH meter or potentiometer as the titrant is added incrementally. slideshare.net A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the moles of acid added equal the initial moles of the base, is identified as the point of maximum slope on the curve (or the peak of the first derivative plot). The pKa of the conjugate acid is equal to the pH at the half-equivalence point. who.intnih.gov This value is a crucial physicochemical parameter that influences the compound's solubility, absorption, and distribution.

Table 4: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Ammonia
Dragendorff's reagent
Ethyl acetate
Formic Acid
Helium
Hydrochloric acid
Methanol

Validation Parameters for Analytical Methods (e.g., Linearity, Precision, Accuracy, Robustness, Specificity, Limits of Detection and Quantitation)

The validation of an analytical method is crucial to ensure that the chosen procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate data for the characterization and quantification of this compound. The validation process encompasses a series of parameters as stipulated by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). ich.orggmp-compliance.orgloesungsfabrik.de These parameters demonstrate the performance characteristics of the analytical method.

Linearity

Linearity studies are performed to demonstrate that the analytical method yields results that are directly proportional to the concentration of the analyte within a given range. wjarr.com This is a critical parameter for the accurate quantification of this compound. The linearity of a method is typically evaluated by analyzing a series of standards of the analyte at different known concentrations. The response of the analytical instrument is then plotted against the concentration of the analyte, and the relationship is assessed, often by calculating the correlation coefficient (r) or the coefficient of determination (R²). researchgate.net For a method to be considered linear, the R² value should ideally be very close to 1.000. nih.gov

For the analysis of piperidine derivatives, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed. epa.govasianpubs.org The linearity of these methods is established by preparing a series of calibration standards spanning the expected concentration range of the samples to be analyzed.

Table 1: Representative Linearity Data for an HPLC-UV Method for a Piperidine Derivative

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.015,234
5.076,170
10.0151,987
25.0380,012
50.0759,854
100.01,521,033

This is a hypothetical data table for illustrative purposes.

From such data, a calibration curve is constructed, and the equation of the line (y = mx + c) and the coefficient of determination (R²) are calculated. A typical acceptance criterion for R² in pharmaceutical analysis is ≥ 0.999. nih.gov

Precision

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. slideshare.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment. ijpca.org

Intermediate Precision: This evaluates the within-laboratory variations, such as different days, different analysts, or different equipment. ijpca.org

For the analysis of this compound, precision would be determined by repeatedly analyzing a sample of known concentration and calculating the RSD of the results.

Table 2: Representative Precision Data for the Quantification of a Piperidine Analog

ParameterNumber of ReplicatesMean Concentration (µg/mL)Standard DeviationRSD (%)
Repeatability625.10.210.84
Intermediate Precision (Day 1 vs. Day 2)1224.90.351.41

This is a hypothetical data table for illustrative purposes.

Acceptable RSD values for precision depend on the concentration of the analyte and the requirements of the assay. For major components, an RSD of ≤ 2% is often considered acceptable. researchgate.net

Accuracy

Accuracy is the measure of the closeness of the experimental value to the true or accepted value. slideshare.net It is a measure of the systematic error of a method. Accuracy is typically determined by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) or by spiking a blank matrix with a known amount of the analyte (the standard addition method). researchgate.net The recovery of the analyte is then calculated.

For this compound, accuracy would be assessed by preparing samples with known concentrations of the compound and analyzing them. The percentage recovery would then be calculated.

Table 3: Representative Accuracy Data for a GC-MS Method for a Phenylpiperidine Compound

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
10.09.999.0
50.050.8101.6
100.098.798.7

This is a hypothetical data table for illustrative purposes.

The acceptance criteria for accuracy are typically in the range of 98-102% for the assay of a drug substance. nih.gov

Robustness

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. slideshare.net This provides an indication of the method's reliability during normal usage. To evaluate robustness, small changes are made to the method parameters, such as the pH of the mobile phase, column temperature, flow rate, or the composition of the mobile phase in HPLC. dntb.gov.ua The effect of these changes on the analytical results is then observed.

Table 4: Representative Robustness Study for an HPLC Method

Parameter VariedVariationEffect on Results (% Change)
Mobile Phase pH± 0.2 units< 1.0
Column Temperature± 2 °C< 1.5
Flow Rate± 0.1 mL/min< 2.0

This is a hypothetical data table for illustrative purposes.

A robust method will show minimal variation in the results when these small changes are introduced.

Specificity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijpca.org For the analysis of this compound, specificity would be demonstrated by showing that there is no interference from other related substances or from the sample matrix at the retention time of the analyte. This is often achieved by analyzing blank samples, placebo samples (if in a formulation), and samples spiked with potential impurities.

In chromatographic methods, specificity is often demonstrated by the resolution of the analyte peak from other peaks. In spectroscopic methods, it can be shown by the uniqueness of the spectrum.

Limits of Detection and Quantitation

Limit of Detection (LOD): The limit of detection is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. loesungsfabrik.denih.gov

Limit of Quantitation (LOQ): The limit of quantitation is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. loesungsfabrik.denih.gov

The LOD and LOQ are often determined based on the signal-to-noise ratio, with a ratio of 3:1 being common for the LOD and 10:1 for the LOQ. loesungsfabrik.de Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. und.edu

LOD = 3.3 × (standard deviation of the response / slope of the calibration curve) und.edu LOQ = 10 × (standard deviation of the response / slope of the calibration curve) und.edu

Table 5: Representative LOD and LOQ Data for the Analysis of a Piperidine Derivative

ParameterValue (µg/mL)
Limit of Detection (LOD)0.15
Limit of Quantitation (LOQ)0.44

Data based on a representative study on piperidine analysis. nih.gov

These parameters are particularly important for the analysis of impurities or for trace analysis of this compound.

Medicinal Chemistry Exploration and Future Research Directions

Principles for the Design of Novel Piperidine-Based Chemical Entities

The design of new piperidine-containing drugs is guided by several core principles of medicinal chemistry. The piperidine (B6355638) structure is one of the most important synthetic fragments for drug design, playing a significant role in the pharmaceutical industry. researchgate.net Its derivatives are found in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. researchgate.netencyclopedia.pub

A key principle is the use of the piperidine ring as a versatile scaffold. researchgate.net Its non-planar, chair-like conformation allows substituents to be placed in specific spatial orientations (axial or equatorial), which can be critical for precise interaction with biological targets. nih.gov By modifying the substitution pattern on the piperidine ring and its nitrogen atom, medicinal chemists can modulate a compound's properties to achieve desired therapeutic effects. ccspublishing.org.cn For instance, introducing a piperidine ring can improve the metabolic stability or pharmacokinetic properties of a drug molecule. ccspublishing.org.cn

Structure-based drug design is a powerful strategy employed in the development of piperidine derivatives. nih.gov This approach uses the three-dimensional structure of the biological target (e.g., an enzyme or receptor) to design molecules that fit precisely into the binding site. For example, a cis-configured 3,5-disubstituted piperidine was identified as a direct renin inhibitor and optimized using structure-based design to enhance its potency and pharmacokinetic profile. nih.gov

Another fundamental principle is the systematic exploration of structure-activity relationships (SAR). By synthesizing and testing a series of related analogues, researchers can determine which structural modifications lead to improved biological activity. This iterative process of design, synthesis, and testing is crucial for optimizing a lead compound. nih.govajrconline.org For example, in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, a series of piperidine-based benzamide (B126) derivatives were synthesized to delineate SAR, leading to compounds with potent antiproliferative effects. nih.gov

Table 1: Guiding Principles in Piperidine-Based Drug Design

PrincipleDescriptionApplication Example
Scaffold-Based Design Utilizing the piperidine ring as a core structure to build upon, allowing for diverse functionalization. researchgate.netelsevier.comDevelopment of drugs for over 20 therapeutic classes, including CNS modulators and anticancer agents. elsevier.comencyclopedia.pub
Structure-Based Design Using the 3D structure of a biological target to design complementary ligands for improved potency and selectivity. nih.govOptimization of piperidine-based direct renin inhibitors for hypertension. nih.gov
Structure-Activity Relationship (SAR) Systematically modifying the chemical structure to understand its impact on biological activity and optimize lead compounds. nih.govSynthesis of piperidine-based PARP-1 inhibitors to identify compounds with enhanced anticancer activity. nih.gov
Pharmacokinetic Modulation Modifying the piperidine scaffold to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. ccspublishing.org.cnIntroduction of a piperidine ring to increase metabolic stability and improve interaction with target molecules. ccspublishing.org.cn

Application of Fragment-Based Drug Discovery in Piperidine Chemistry

Fragment-based drug discovery (FBDD) has become a widely adopted strategy for lead generation in the pharmaceutical industry. rsc.orgacs.org This approach involves screening collections of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. acs.org These initial fragment hits are then grown or linked together in a structure-guided manner to produce more potent, lead-like molecules. acs.org

The piperidine scaffold is well-suited for FBDD due to its three-dimensional character, which can provide access to underexplored chemical space often missed by flatter, aromatic fragments. rsc.org The development of fragment libraries containing diverse 3D shapes is a key focus. Researchers have reported the synthesis of libraries of regio- and diastereoisomers of substituted piperidines, such as methyl-substituted pipecolinates, specifically for use in FBDD programs. rsc.org

Chemoinformatic analysis plays a crucial role in designing and evaluating these fragment libraries. For instance, fluorinated piperidines have been synthesized and analyzed computationally to assess their "lead-likeness" and three-dimensionality. nih.gov The introduction of fluorine atoms can lower the basicity of the piperidine nitrogen, a property that has been correlated with reduced affinity for the hERG potassium channel, thereby mitigating a potential source of cardiac toxicity. nih.gov One such fluorinated piperidine scaffold was found to be recognized by the catalytic pocket of 3CLPro, the main protease of the SARS-CoV-2 virus, highlighting its potential as a starting point for antiviral drug design. nih.gov

The core idea of FBDD is to build potent leads from initial hits that typically have a molecular weight of less than 300 Da. acs.org The optimization process aims for at least a 100-fold improvement in potency from the fragment to the final lead compound. acs.org

Table 2: Properties of Piperidine Fragments in FBDD

PropertyDescriptionRelevance in FBDD
Three-Dimensionality The non-planar, saturated ring structure provides complex 3D shapes.Allows for better exploration of protein binding pockets compared to flat aromatic fragments. rsc.org
Low Molecular Weight Piperidine-based fragments are designed to be small and simple.Serves as an efficient starting point for lead optimization through fragment growing or linking. acs.org
Tunable Basicity The basicity of the piperidine nitrogen can be modified through substitution.Can be adjusted to reduce off-target effects, such as hERG channel binding. nih.gov
Synthetic Accessibility Methods exist for the systematic synthesis of diverse piperidine isomers.Enables the creation of comprehensive fragment libraries covering a wide area of chemical space. rsc.org

Integration of Computational and Experimental Approaches in Lead Optimization

The optimization of lead compounds is a complex process that benefits significantly from the tight integration of computational and experimental methods. ajrconline.orgfrontiersin.org This synergy accelerates the drug discovery cycle by allowing for more rational design choices and prioritizing the synthesis of the most promising compounds. frontiersin.org

Computational approaches, often categorized as ligand-based or structure-based, are essential tools in modern medicinal chemistry. frontiersin.org

Ligand-based methods , such as Quantitative Structure-Activity Relationship (G-QSAR), are used when the 3D structure of the target is unknown. These models correlate structural or physicochemical properties of a series of compounds with their biological activity. researchgate.net Fragment-based G-QSAR models have been successfully used to design novel piperidine derivatives as potential inhibitors of the p53-HDM2 interaction, a key target in cancer therapy. researchgate.net

Structure-based methods , including molecular docking and molecular dynamics (MD) simulations, are employed when the target's structure is available. frontiersin.orgresearchgate.net Docking predicts the preferred binding mode of a ligand within a receptor's active site, while MD simulations provide insights into the dynamic nature of the protein-ligand complex over time. researchgate.net These methods were used to identify and analyze two lead compounds as potent HDM2 inhibitors. researchgate.net

Free energy perturbation (FEP) coupled with MD simulations (MD/FEP) is an advanced computational technique used to accurately predict the relative binding affinities of a series of analogues. acs.org This method has been successfully applied to guide the optimization of fragments targeting G protein-coupled receptors, demonstrating strong agreement with experimental data. acs.org

Experimental approaches remain indispensable for validating computational predictions and providing definitive data. The synthesis of designed compounds allows for their evaluation in biological assays, confirming their potency and selectivity. nih.govnih.gov For example, after designing novel piperidine-based direct renin inhibitors using structural insights, the compounds were synthesized and tested, leading to the identification of a highly potent analogue with good oral bioavailability in rats. nih.gov This iterative cycle of computational design, chemical synthesis, and biological testing is the hallmark of modern lead optimization. ajrconline.org

Table 3: Computational and Experimental Synergy in Lead Optimization

ApproachMethodApplication in Piperidine Chemistry
Computational QSAR Building models to predict the activity of novel piperidine derivatives based on their structural features. researchgate.netmdpi.com
Molecular Docking Predicting the binding pose of piperidine inhibitors in the active site of a target protein like HDM2. researchgate.net
Molecular Dynamics (MD) Simulating the dynamic interactions between a piperidine ligand and its target to assess binding stability. researchgate.net
Free Energy Perturbation (FEP) Calculating the relative binding affinities of a series of piperidine analogues to guide optimization. acs.org
Experimental Chemical Synthesis Preparing the designed piperidine compounds for biological evaluation. nih.govnih.gov
In Vitro Assays Measuring the biological activity (e.g., enzyme inhibition, receptor binding) of synthesized compounds. nih.govnih.gov
In Vivo Models Evaluating the efficacy and pharmacokinetic properties of lead compounds in animal models. nih.gov

Emerging Research Avenues and Therapeutic Potential of Piperidine-Containing Compounds

The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives continue to be explored for a vast array of therapeutic applications. mdpi.comresearchgate.netfrontiersin.org The biological activities of these compounds are diverse, spanning anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. frontiersin.orgnih.govajchem-a.com

In oncology, piperidine-containing compounds have shown significant promise. They can act as clinical agents against cancers of the breast, prostate, colon, lung, and ovaries. frontiersin.org The mechanisms often involve the modulation of crucial signaling pathways essential for cancer cell survival, proliferation, and migration, such as STAT-3, NF-κB, and PI3K/Akt. frontiersin.org Natural alkaloids containing the piperidine moiety, like piperine (B192125) from black pepper, have demonstrated anticancer effects. encyclopedia.pubfrontiersin.org

The therapeutic potential of piperidine derivatives also extends to neurodegenerative and inflammatory diseases. nih.gov Alkaloids are known to act as neurotransmitters and signaling molecules, and many have been investigated for conditions like Alzheimer's disease. nih.gov For example, certain N-substituted piperidine analogues have been designed as multipotent agents for Alzheimer's, combining acetylcholinesterase (AChE) inhibition with antioxidant activity. ajchem-a.com Aloperine, a piperidine alkaloid, has demonstrated anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)-dependent inflammatory pathway. nih.gov

Emerging research also focuses on the use of piperidine compounds in agriculture as fungicides and insecticides and in the development of new antiviral agents. ccspublishing.org.cnnih.gov The structural versatility of the piperidine ring allows for the creation of compounds with tailored biological activities. ccspublishing.org.cn Chiral piperidine compounds, for instance, have been synthesized and shown to have curative and protective activities against the tobacco mosaic virus (TMV). ccspublishing.org.cn The continuous development of novel synthetic methods and a deeper understanding of structure-activity relationships ensure that piperidine-based compounds will remain a cornerstone of drug discovery for the foreseeable future. mdpi.com

Table 4: Therapeutic Potential of Selected Piperidine-Containing Compounds

Compound Class/ExampleTherapeutic AreaMechanism/Target (if known)
Synthetic Piperidine Derivatives OncologyInhibition of pro-tumorigenic receptors (e.g., M3 muscarinic acetylcholine (B1216132) receptor). encyclopedia.pub
Piperine Oncology, NeuroprotectionModulation of STAT-3, NF-κB, PI3k/Akt pathways; inhibition of Aβ plaque formation. frontiersin.orgtaylorandfrancis.com
Aloperine Anti-inflammatoryInhibition of the TLR4-dependent inflammatory pathway. nih.gov
Febrifugine/Halofuginone AntiparasiticTreatment of parasitic diseases. encyclopedia.pub
N-benzyl-piperidine analogues Alzheimer's DiseaseMulti-targeted agents combining AChE inhibition and antioxidant properties. ajchem-a.com
Chiral Piperidine Derivatives Antiviral (Agrochemical)Curative and protective activity against Tobacco Mosaic Virus (TMV). ccspublishing.org.cn

Q & A

Q. Q1. What are the standard synthetic routes for 2-(3-Ethylphenyl)piperidine, and how are intermediates validated?

Methodological Answer: The synthesis typically involves alkylation or coupling reactions. For example, enantioselective alkylation of bicyclic lactams (e.g., phenylglycinol-derived lactams) can yield piperidine derivatives. Key steps include:

  • NMR validation : Use 1H^1H- and 13C^{13}C-NMR to confirm structural integrity and stereochemistry of intermediates, such as distinguishing between diastereomers like (3S,6S,8aS)- and (3S,6R,8aS)-configurations .
  • Chromatographic purification : TFA-mediated deprotection followed by column chromatography ensures high-purity intermediates (>95%) .

Q. Q2. How is the purity and stability of this compound assessed in experimental workflows?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability under controlled conditions, identifying decomposition thresholds .
  • Elemental analysis : Confirms stoichiometric ratios (C, H, N) to verify synthetic accuracy .
  • HPLC/GC-MS : Quantifies residual solvents or byproducts, critical for pharmacological studies .

Advanced Synthesis and Optimization

Q. Q3. What advanced strategies address low yields in the alkylation of piperidine derivatives?

Methodological Answer:

  • Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enhance enantiomeric excess (ee) in alkylation steps .
  • Reaction condition screening : Optimize solvent polarity (e.g., dichloromethane vs. THF) and temperature to minimize side reactions like over-alkylation .
  • In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. Q4. How are computational methods applied to predict synthetic pathways for novel piperidine analogs?

Methodological Answer:

  • Density Functional Theory (DFT) : Models reaction energetics, such as transition states in ring-closing or alkylation steps .
  • Molecular docking : Predicts steric hindrance in intermediates, guiding substituent placement (e.g., ethyl vs. methyl groups) .

Basic Analytical Characterization

Q. Q5. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • FT-IR and Raman spectroscopy : Identify functional groups (e.g., C-N stretching in piperidine rings at ~1,100 cm1^{-1}) and monitor conformational changes .
  • UV-Vis spectroscopy : Detects π→π* transitions in aromatic systems (e.g., ethylphenyl groups) for concentration calibration .

Advanced Analytical Challenges

Q. Q6. How are discrepancies resolved between experimental spectral data and computational predictions?

Methodological Answer:

  • Normal coordinate analysis (NCA) : Correlates experimental vibrational modes (FTIR/Raman) with DFT-derived frequencies, adjusting scaling factors for accuracy .
  • Natural Bond Orbital (NBO) analysis : Explains electronic delocalization effects that DFT may over/underestimate, such as hyperconjugation in ethyl-substituted rings .

Pharmacological and Mechanistic Studies

Q. Q7. What methodologies evaluate the receptor-binding affinity of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., piperidine vs. piperazine) using radioligand binding assays (e.g., 5-HT7_7R affinity studies) .
  • Metabolic stability assays : Liver microsome tests identify susceptibility to cytochrome P450 oxidation, guiding structural modifications (e.g., ethyl group positioning) .

Q. Q8. How is the cytotoxicity of this compound assessed in vitro?

Methodological Answer:

  • MTT/PrestoBlue assays : Quantify mitochondrial activity in cell lines (e.g., HEK-293) after 24-72h exposure .
  • Reactive Oxygen Species (ROS) assays : Fluorometric probes (e.g., DCFH-DA) detect oxidative stress linked to piperidine metabolites .

Data Interpretation and Contradictions

Q. Q9. How should researchers address conflicting results in piperidine derivative toxicity studies?

Methodological Answer:

  • Dose-response curve validation : Ensure linearity across concentrations; outliers may indicate assay interference (e.g., compound aggregation) .
  • Ecological QSAR models : Cross-reference toxicity data with structurally similar compounds (e.g., logP comparisons) to identify anomalous trends .

Safety and Handling Protocols

Q. Q10. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE requirements : Nitrile gloves, lab coats, and sealed goggles to prevent dermal/ocular exposure .
  • Emergency procedures : For inhalation exposure, administer fresh air and seek immediate medical attention; for skin contact, wash with soap/water for 15 minutes .

Advanced Mechanistic Probes

Q. Q11. How do researchers investigate the metabolic pathways of this compound?

Methodological Answer:

  • Stable isotope labeling : 13C^{13}C- or 2H^{2}H-labeled analogs track metabolite formation via LC-HRMS .
  • CYP450 inhibition assays : Identify enzymes (e.g., CYP3A4) responsible for oxidation using selective inhibitors like ketoconazole .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.